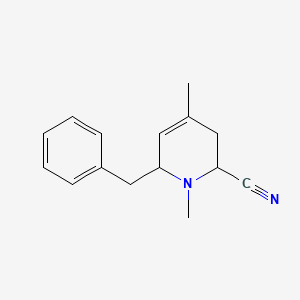![molecular formula C8H11ClN4 B13994028 N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine CAS No. 90003-04-6](/img/structure/B13994028.png)
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an ethyl chain, which is further connected to a chloropyridazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine typically involves the following steps:
Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.
Attachment of the Aziridine to the Ethyl Chain: The aziridine ring is then attached to an ethyl chain through nucleophilic substitution reactions.
Formation of the Chloropyridazine Moiety: The chloropyridazine moiety can be synthesized through various methods, including the chlorination of pyridazine derivatives.
Coupling of the Aziridine-Ethyl Chain with the Chloropyridazine Moiety: The final step involves coupling the aziridine-ethyl chain with the chloropyridazine moiety under suitable reaction conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential use in anticancer agents and other therapeutic applications.
Materials Science: Aziridine-containing compounds are used in the synthesis of polymers and coatings with unique properties.
Biological Research: The compound can be used as a tool to study biological processes involving aziridine-containing molecules.
Mécanisme D'action
The mechanism of action of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, aziridine-containing compounds can act as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), which is involved in cardiovascular regulation and viral entry . The compound may bind to the active site of the enzyme, leading to a conformational change that inhibits its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: This compound also contains an aziridine ring and is used as an ACE2 inhibitor.
1-Aziridineethanol: Another aziridine-containing compound used in various chemical reactions.
Uniqueness
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is unique due to the presence of both the aziridine ring and the chloropyridazine moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90003-04-6 |
|---|---|
Formule moléculaire |
C8H11ClN4 |
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)10-3-4-13-5-6-13/h1-2H,3-6H2,(H,10,12) |
Clé InChI |
VMKZNZRJCRZTPV-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCNC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


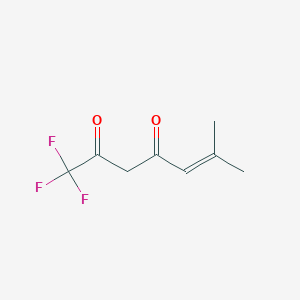
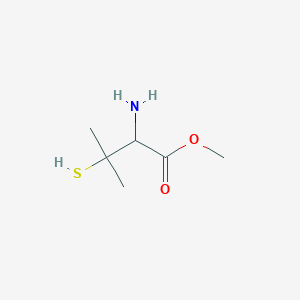
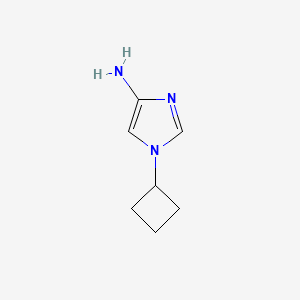
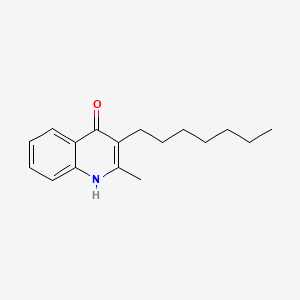
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)

![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
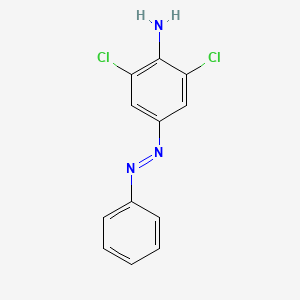
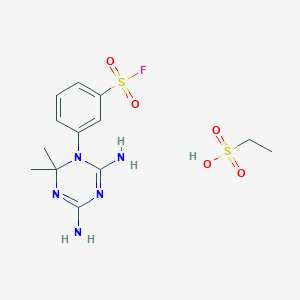
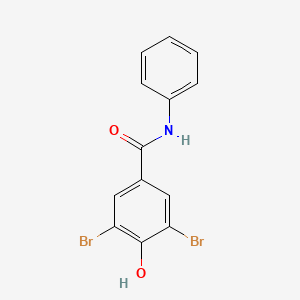
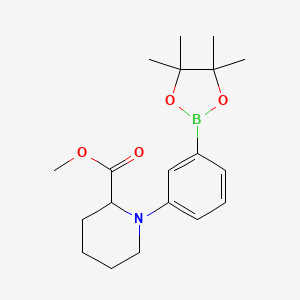
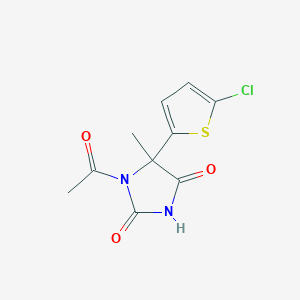
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
